2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone
Description
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone (CAS: 1159982-32-7) is a fluorinated ketone derivative featuring a piperidine ring substituted with a 4-fluorobenzoyl group and a trifluoroacetyl moiety. Its molecular weight is 303.25 g/mol, and it is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly those targeting serotonin (5-HT) receptors and acetylcholinesterase . The trifluoroacetyl group enhances metabolic stability and electronegativity, making it a critical scaffold in drug design .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4NO2/c15-11-3-1-9(2-4-11)12(20)10-5-7-19(8-6-10)13(21)14(16,17)18/h1-4,10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXFSJGYHHFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678029 | |
| Record name | 2,2,2-Trifluoro-1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-32-7 | |
| Record name | 2,2,2-Trifluoro-1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Piperidine Nitrogen with Trifluoroacetyl Moiety
- The piperidine nitrogen is acylated using trifluoroacetyl chloride or trifluoroacetic anhydride in anhydrous organic solvents such as dichloromethane or acetonitrile.
- The reaction is typically conducted at low temperatures (0°C to room temperature) to control the rate and avoid side reactions.
- A base such as triethylamine or pyridine is used to scavenge the released HCl and drive the reaction to completion.
Introduction of 4-Fluorobenzoyl Group at Piperidine 4-Position
- The 4-position functionalization is achieved by nucleophilic substitution or Friedel-Crafts acylation using 4-fluorobenzoyl chloride.
- In some protocols, the piperidine ring is first protected at nitrogen (e.g., Boc protection) to direct the acylation selectively to the 4-position.
- The reaction mixture is typically refluxed in solvents like pyridine or tetrahydrofuran (THF) for 1–2 hours.
- After completion, the reaction is quenched by pouring onto ice or adding water, precipitating the product.
Salt Formation and Purification
- The free base form of the compound can be converted into pharmaceutically acceptable salts by reaction with inorganic acids (HCl, H2SO4) or organic acids (acetate, citrate).
- Salts are prepared either in situ during the final isolation or by separate reaction of the purified free base with stoichiometric amounts of acid.
- Solvents used include water, ethanol, ethyl acetate, or mixtures thereof.
- The product is isolated by filtration or extraction, followed by recrystallization.
Example Synthesis Procedure (Adapted from Patent and Literature Data)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Acylation of Piperidine N | Piperidine derivative + trifluoroacetyl chloride, triethylamine, DCM, 0°C to RT, 2 h | Formation of N-trifluoroacetyl piperidine intermediate |
| 2. 4-Fluorobenzoylation | N-trifluoroacetyl piperidine + 4-fluorobenzoyl chloride, pyridine, reflux 1 h | Introduction of 4-(4-fluorobenzoyl) substituent |
| 3. Work-up | Quench with ice water, filtration | Crude product isolation |
| 4. Purification | Recrystallization from THF or ethanol | Pure this compound |
| 5. Salt formation (optional) | Reaction with HCl or other acid in ethanol/water | Formation of pharmaceutically acceptable salt |
Research Findings and Optimization Notes
- Solvent Choice: Non-aqueous solvents such as ether, ethyl acetate, ethanol, isopropanol, or acetonitrile are preferred to improve yield and purity during acylation and salt formation steps.
- Temperature Control: Maintaining low temperature during trifluoroacetylation prevents side reactions and degradation.
- Salt Formation: Formation of acid addition salts enhances solubility and stability; the choice of acid depends on intended pharmaceutical application.
- Protecting Groups: In complex derivatives, nitrogen protecting groups like Boc or tert-butyldimethylsilyl (TBDMS) may be used to improve regioselectivity during acylation.
- Challenges: Low solubility of some substituted piperidines in common solvents necessitates alternative synthetic routes or solvent systems.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Notes/Comments |
|---|---|---|
| Piperidine N-acylation | Trifluoroacetyl chloride, base, DCM, 0°C–RT | Base scavenges HCl; temperature critical |
| 4-Position acylation | 4-Fluorobenzoyl chloride, pyridine, reflux | May require nitrogen protection |
| Work-up and isolation | Ice quench, filtration | Precipitates product |
| Purification | Recrystallization (THF, ethanol) | Improves purity |
| Salt formation | Acid (HCl, sulfate, acetate), ethanol/water | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluorobenzoyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Substituted Benzoyl Derivatives
Key Insights :
Piperidine Ring Modifications
Key Insights :
Functional Group Variations
Key Insights :
- Trifluoroacetyl: Superior to non-fluorinated analogs in avoiding rapid hepatic clearance .
- Nitro Groups : Serve as prodrug motifs, enabling targeted activation in hypoxic environments .
Biological Activity
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone, also known by its CAS number 1159982-32-7, is a fluorinated compound that has garnered attention for its potential biological activity. This compound features a trifluoroacetyl moiety and a piperidine ring, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a trifluoroethyl group attached to a piperidine derivative with a fluorobenzoyl substituent. The presence of fluorine atoms is significant as they can enhance lipophilicity and metabolic stability, which are critical factors in drug design.
| Property | Value |
|---|---|
| Molecular Weight | 303.26 g/mol |
| Purity | 95% |
| IUPAC Name | This compound |
| CAS Number | 1159982-32-7 |
Research indicates that compounds with similar structures often interact with various biological targets. The trifluoroacetyl group may enhance the compound's ability to modulate enzyme activity or receptor binding. For instance, fluorinated compounds are frequently evaluated for their effects on neurotransmitter systems and cancer cell lines.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as cathepsin L and other proteases involved in cancer progression.
- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, influencing pathways related to mood disorders or pain management.
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of fluorinated compounds on various cancer cell lines. For example:
- Cell Viability Assays : Compounds with structural similarities have demonstrated significant cytotoxicity against K562 leukemia cells and various solid tumor lines.
- Mechanism of Cell Death : Fluorinated derivatives often induce apoptosis through mitochondrial pathways, as evidenced by flow cytometry and caspase activation assays.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several piperidine derivatives:
- The compound exhibited an IC50 value in the micromolar range against K562 cells.
- The mechanism was primarily apoptotic rather than necrotic at lower concentrations, indicating potential therapeutic applications in hematological malignancies.
Comparative Analysis with Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | ~10 | Apoptosis via mitochondrial pathway |
| Benzoylbenzophenone thiosemicarbazone analogues | ~5 | Cathepsin L inhibition |
| Isatin-derived thiosemicarbazones | ~15 | MDR1-selective activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone?
- Answer: The compound is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst. A typical protocol involves reacting 4-(4-fluorobenzoyl)piperidine with trifluoroacetyl chloride under anhydrous conditions . Alternative routes include condensation reactions, such as the coupling of piperidine derivatives with fluorinated acyl chlorides in ethanol with K₂CO₃ as a base, followed by reduction steps (e.g., KBH₄ in methanol) to stabilize intermediates .
- Key Parameters:
- Reaction temperature: 0–25°C
- Solvent: Dichloromethane (DCM) or ethanol
- Yield optimization: Controlled addition of acyl chloride to prevent side reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of trifluoromethyl (-CF₃), fluorobenzoyl, and piperidine moieties. For example, the trifluoroacetyl group shows a distinct singlet at δ ~110 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95% at 254 nm) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis: Validates empirical formula (e.g., C₁₄H₁₂F₄NO₂) with <0.5% deviation between calculated and observed values .
Q. What are the primary research applications of this compound in biological studies?
- Answer: The compound serves as a precursor for fluorinated bioactive molecules , particularly in neuroscience and oncology. Its piperidine and trifluoroacetyl groups enhance blood-brain barrier penetration, making it valuable for:
- Receptor-binding assays: Studying GABAₐ or serotonin receptor interactions via radiolabeled derivatives .
- Enzyme inhibition studies: Fluorine atoms improve metabolic stability, enabling prolonged activity in cytochrome P450 assays .
Advanced Research Questions
Q. How can researchers resolve low yields in the Friedel-Crafts acylation step?
- Answer: Low yields often arise from moisture sensitivity of AlCl₃ or competing side reactions (e.g., over-acylation). Mitigation strategies include:
- Catalyst optimization: Use of anhydrous AlCl₃ in stoichiometric amounts (1:1.2 molar ratio to substrate) .
- Solvent selection: Replace DCM with nitrobenzene for electrophilic aromatic substitution, enhancing regioselectivity .
- In-situ monitoring: Employ TLC (Rf = 0.5 in hexane/EtOAc 7:3) to track reaction progress and terminate before byproduct formation .
Q. What challenges arise in confirming the stereochemistry of the piperidine ring?
- Answer: The piperidine ring’s chair conformation can lead to axial/equatorial isomerism , complicating NMR interpretation. Solutions include:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve bond angles and torsional strain .
- Dynamic NMR: Variable-temperature ¹H NMR (e.g., -40°C to 25°C) to detect conformational exchange broadening .
Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?
- Answer:
- Molecular docking (AutoDock Vina): Predict binding affinities to targets like dopamine receptors using the trifluoroacetyl group as a key pharmacophore .
- ADMET Prediction (SwissADME): LogP values (~2.8) indicate moderate lipophilicity, while fluorine atoms reduce CYP450-mediated metabolism .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogous fluorinated ethanones—how to validate?
- Answer: Variations (e.g., 123–124°C vs. 128–130°C) may stem from polymorphism or purity differences . Validate via:
- DSC (Differential Scanning Calorimetry): Compare endothermic peaks across batches.
- Recrystallization: Use ethanol/water mixtures to isolate dominant polymorphs .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
